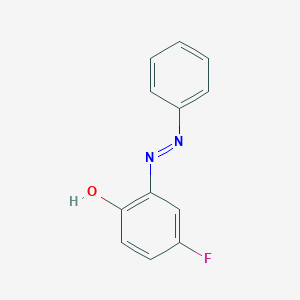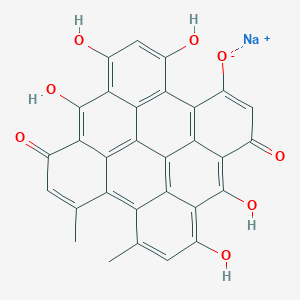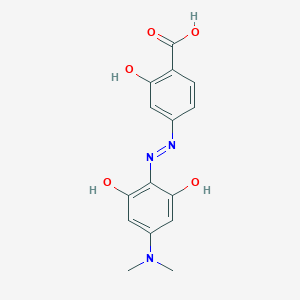
5-Bromoisoquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromoisoquinolin-8-ol is a chemical compound with the CAS Number: 1892644-18-6 . It has a molecular weight of 224.06 and its linear formula is C9H6BrNO . It is a solid substance stored at room temperature .
Physical and Chemical Properties Analysis
This compound is a solid substance stored at room temperature . It has a molecular weight of 224.06 . The compound’s InChI code is 1S/C9H6BrNO/c10-8-1-2-9(12)7-5-11-4-3-6(7)8/h1-5,12H , indicating its molecular structure .Applications De Recherche Scientifique
Corrosion Inhibition
Research has demonstrated the effectiveness of novel 8-hydroxyquinoline derivatives, which include compounds related to 5-Bromoisoquinolin-8-ol, as acid corrosion inhibitors for mild steel. These studies highlight their synthesis, characterization, and evaluation, showing high inhibition efficiency and chemisorption on metal surfaces. The compounds are evaluated through various methods such as gravimetric, electrochemical, and theoretical studies, indicating their potential as protective agents against corrosion in acidic environments (Rbaa et al., 2020).
Antimicrobial Evaluation
Several studies have explored the antimicrobial properties of this compound and its derivatives. For instance, 5-amino-7-bromoquinolin-8-ol sulfonate derivatives were synthesized and showed potent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. These findings suggest the compounds' utility in addressing microbial resistance and infections (Krishna, 2018).
Synthesis and Characterization
The synthesis and characterization of this compound and related compounds have been subjects of interest in the context of developing pharmacologically active compounds. These studies cover the preparation of bromoquinolines and their nitro derivatives, contributing to the broader field of organic synthesis and offering insights into potential applications in medicinal chemistry (Brown & Gouliaev, 2005).
Metal Complexation and Ligand Development
Research into the complexation of divalent transition metals with 8-hydroxyquinoline derivatives, including those structurally related to this compound, has been conducted to explore their potential in developing novel ligands for metal coordination. These studies aim to harness the pharmacological significance of 8-hydroxyquinolines, investigating their metal complexes for antimicrobial activity and suggesting their applicability in therapeutic and industrial applications (Patel & Patel, 2017).
Inhibitors in Drug Design
This compound has also been investigated as a precursor or component in the synthesis of inhibitors targeting specific biochemical pathways. For example, its derivatives have been evaluated as AMPA receptor antagonists and for their role in inhibiting poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair processes. These studies underscore the compound's versatility and potential in drug design and development for treating various diseases, including neurodegenerative disorders and cancer (Geng Min, 2011).
Safety and Hazards
The safety information for 5-Bromoisoquinolin-8-ol indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
5-bromoisoquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-1-2-9(12)7-5-11-4-3-6(7)8/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEOSMQJCKDQAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)




![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)






![1,2-Bis[4-(2-hydroxyethoxyethoxy)-phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299679.png)
